molecular formula C6H8N2O3S B1167050 3-Methylpyridine-2-sulfonamide 1-oxide CAS No. 117551-15-2

3-Methylpyridine-2-sulfonamide 1-oxide

Cat. No.: B1167050
CAS No.: 117551-15-2
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Description

3-Methylpyridine-2-sulfonamide 1-oxide is an organic compound with the molecular formula C6H8N2O3S It is a derivative of pyridine, where the pyridine ring is substituted with a methyl group at the third position, a sulfonamide group at the second position, and an oxide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridine-2-sulfonamide 1-oxide typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylpyridine, which is commercially available or can be synthesized through various methods, such as the reaction of acrolein with ammonia.

    Sulfonation: The 3-methylpyridine undergoes sulfonation to introduce the sulfonamide group at the second position. This can be achieved using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a suitable base.

    Oxidation: The final step involves the oxidation of the sulfonamide group to form the 1-oxide. This can be accomplished using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridine-2-sulfonamide 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acids or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group back to the corresponding amine.

    Substitution: The methyl group and the sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Sulfonic acids, sulfonyl chlorides.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

3-Methylpyridine-2-sulfonamide 1-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Methylpyridine-2-sulfonamide 1-oxide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The compound may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine: A precursor to 3-Methylpyridine-2-sulfonamide 1-oxide, used in the synthesis of various pyridine derivatives.

    2-Methylpyridine: Another positional isomer of methylpyridine, differing in the position of the methyl group.

    4-Methylpyridine: Similar to 3-Methylpyridine but with the methyl group at the fourth position.

Uniqueness

This compound is unique due to the presence of both the sulfonamide and oxide groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methyl-1-oxidopyridin-1-ium-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-5-3-2-4-8(9)6(5)12(7,10)11/h2-4H,1H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIVSUNITSLKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the N-oxide of N-(1,1-dimethylethyl)-3-methyl-2-pyridinesulfonamide (2.5 g, 8.2 mmol) and 50 mL of CF3CO2H were stirred for 6 hours. The CF3CO2H was removed under vacuum and the resulting solids were washed with butyl chloride to afford 1 g of the desired product, m.p. 233°-235° C., (M+ =188, expected, 188).
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1,1-dimethylethyl)-3-methyl-2-pyridinesulfonamide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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